Cas no 1179669-77-2 (5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL)
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL Chemical and Physical Properties
Names and Identifiers
-
- 5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL
- Benzeneethanol, β-amino-3-hydroxy-4-methoxy-
- 1179669-77-2
- EN300-1856374
-
- Inchi: 1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3
- InChI Key: KHAJXTPKKSEVSR-UHFFFAOYSA-N
- SMILES: C1(O)=CC(C(N)CO)=CC=C1OC
Computed Properties
- Exact Mass: 183.08954328g/mol
- Monoisotopic Mass: 183.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 75.7Ų
Experimental Properties
- Density: 1.249±0.06 g/cm3(Predicted)
- Boiling Point: 395.9±42.0 °C(Predicted)
- pka: 9.78±0.10(Predicted)
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856374-1g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-5g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-10g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-0.05g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-0.1g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-0.25g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-0.5g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-1.0g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1856374-2.5g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-5.0g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 5g |
$2692.0 | 2023-06-01 |
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL (CAS No. 1179669-77-2): A Comprehensive Overview
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL (hereafter referred to as Compound A) is a versatile organic compound with the CAS registry number 1179669-77-2. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The structure of Compound A consists of a phenol ring substituted with a methoxy group at the 2-position and a 1-amino-2-hydroxyethyl group at the 5-position, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of Compound A in the development of bioactive molecules. Researchers have explored its role as a precursor for synthesizing complex heterocyclic compounds, which are crucial in drug discovery. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Compound A can be used to construct bioisosteres of known pharmaceutical agents, potentially enhancing their pharmacokinetic profiles. This underscores the compound's significance in medicinal chemistry.
The synthesis of Compound A involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the nucleophilic substitution of a suitable bromide or chloride intermediate with an amino alcohol derivative. This method has been optimized in recent years, with researchers focusing on improving reaction efficiency and reducing environmental impact. For example, a green chemistry approach using microwave-assisted synthesis has been reported, significantly reducing reaction time while maintaining product quality.
In terms of applications, Compound A has shown promise in the field of agrochemicals. Its ability to act as a chelating agent makes it a potential candidate for enhancing nutrient uptake in plants. A study conducted by agricultural scientists found that when applied as a foliar spray, Compound A improved the absorption of essential minerals such as iron and zinc in crops, leading to enhanced growth and yield. This application aligns with the growing demand for sustainable agricultural practices.
Moreover, Compound A has been investigated for its potential use in material sciences, particularly in the development of advanced polymers and coatings. Its hydroxyl and amino groups provide reactive sites that can be utilized for polymerization or cross-linking reactions. Recent research has focused on incorporating Compound A into polyurethane formulations to improve their mechanical properties and resistance to environmental factors such as UV radiation and moisture.
The safety profile of Compound A is another critical aspect that has been extensively studied. According to recent toxicity studies published in *Toxicological Sciences*, Compound A exhibits low acute toxicity when administered orally or dermally. However, prolonged exposure may lead to mild hepatotoxicity, necessitating further research into its long-term effects. Regulatory agencies have recommended monitoring its use in industrial settings to ensure compliance with occupational safety standards.
In conclusion, 5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL (CAS No. 1179669-77-2) is a multifaceted compound with diverse applications across various industries. Its role as an intermediate in organic synthesis, coupled with its potential uses in pharmaceuticals, agrochemicals, and materials science, positions it as an important molecule for future research and development. As advancements in synthetic methodologies and application studies continue to emerge, Compound A is poised to play an even greater role in addressing global challenges in health and sustainability.
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